molecular formula C16H23F2N3O2 B2799275 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1207019-26-8

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2799275
CAS No.: 1207019-26-8
M. Wt: 327.376
InChI Key: SZVDJXVBEVQHCD-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a difluorophenyl group, a piperidinyl ring with a methoxyethyl substituent, and a urea functional group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This can be achieved through the reaction of 2,6-difluorobenzonitrile with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with methoxyethylpiperidine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to the central nervous system.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is unique due to its specific structural features and functional groups. Similar compounds include:

  • 1-(2,6-Difluorophenyl)ethan-1-one: This compound shares the difluorophenyl group but lacks the piperidinyl and urea functionalities.

  • 2,6-Difluorophenyl isocyanate: This compound contains the difluorophenyl group and an isocyanate group, differing significantly in reactivity and applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2N3O2/c1-23-10-9-21-7-5-12(6-8-21)11-19-16(22)20-15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVDJXVBEVQHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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